![molecular formula C7H8O B1601391 Bicyclo[3.2.0]hept-3-en-6-on CAS No. 54074-60-1](/img/structure/B1601391.png)

Bicyclo[3.2.0]hept-3-en-6-on

Übersicht

Beschreibung

“Bicyclo[3.2.0]hept-3-en-6-one” is a chemical compound that has been utilized in the synthesis of various important molecules . It has been used in the synthesis of grandisol, a monoterpene used in protecting cotton crops from pests . It is also used in the synthesis of chalcone derivatives .

Synthesis Analysis

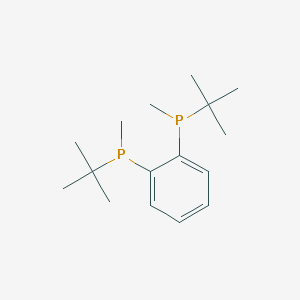

The synthesis of “Bicyclo[3.2.0]hept-3-en-6-one” has been a subject of research for its potential applications. One approach involves the use of 2,5-dimethylbicyclo[3.2.0]heptan-endo-2-ol, available from intermolecular photocyclization and methylation . Another approach involves the use of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a pivotal intermediate .Molecular Structure Analysis

The molecular formula of “Bicyclo[3.2.0]hept-3-en-6-one” is C7H8O . The compound has a complex structure with a carbonyl group and a carbon-carbon double bond attached to the same bridge-head carbon atom .Chemical Reactions Analysis

“Bicyclo[3.2.0]hept-3-en-6-one” exhibits peculiar reactivity due to the presence of the carbonyl group and the carbon-carbon double bond on the same bridge-head carbon atom . This reactivity has been demonstrated by the high chemio-, regio-, and stereoselectivity of the NBS-induced lactonization .Physical And Chemical Properties Analysis

“Bicyclo[3.2.0]hept-3-en-6-one” has a molecular weight of 108.14 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 142 .Wissenschaftliche Forschungsanwendungen

Enantioselektive Baeyer-Villiger-Oxidation

“Bicyclo[3.2.0]hept-3-en-6-on” wird häufig verwendet, um die enantioselektive Baeyer-Villiger-Oxidation von (±)-cis-Bicyclo (3.2.0)hept-2-en-6-on zu untersuchen . Dieser Prozess ist im Bereich der organischen Chemie von Bedeutung, da er zur Herstellung von Estern bzw. Lactonen aus Ketonen und cyclischen Ketonen beiträgt .

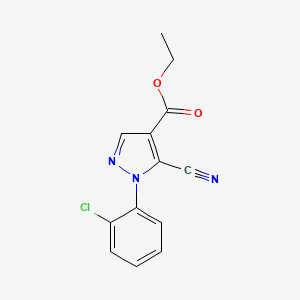

Synthese von Chalcon-Derivaten

Diese Verbindung wird bei der Synthese einer Reihe von Chalcon-Derivaten verwendet, indem sie mit Arylaldehyden umgesetzt wird . Chalcone sind aromatische Ketone, die den zentralen Kern für eine Vielzahl wichtiger biologischer Verbindungen bilden. Sie zeigen verschiedene pharmakologische Aktivitäten wie antioxidative, krebshemmende, entzündungshemmende und antivirale Eigenschaften .

Analyse von Extremophilen-Enzymen

“this compound” wird auch verwendet, um die Extremophilen-Enzyme (Mono-Oxygenase und Hydrolasen) in Mikroorganismen zu analysieren, die aus einem Tiefsee-Erdöllager und bei hohen Temperaturen isoliert werden, unter Verwendung von fluorogenen Assays und Multibioreaktionen . Diese Forschung ist entscheidend für das Verständnis der Funktionsweise dieser Enzyme unter extremen Bedingungen, was Anwendungen in der Biotechnologie und industriellen Prozessen haben kann .

Großtechnische Herstellung von homochiralen Verbindungen

In einem chemoenzymatischen Prozess wurden beide Enantiomere von “this compound” in >98% ee erhalten. mittels einer enzymatischen Auflösung von (±)-endo-Bicyclo[3.2.0]hept-2-en-6-ylacetat unter Verwendung von Pseudomonas fluorescens Lipase . Dieser Prozess ist von Bedeutung für die großtechnische Herstellung von homochiralen Verbindungen, die in der pharmazeutischen Industrie wichtig sind .

Vorläufer von Coreys Lacton

“this compound” dient als Vorläufer von Coreys Lacton . Coreys Lacton ist ein Schlüsselzwischenprodukt bei der Synthese von Prostaglandinen, die Lipidverbindungen mit verschiedenen hormonartigen Wirkungen sind, wie z.B. die Regulation der Kontraktion und Relaxation von glattem Muskelgewebe .

Nur für Forschungszwecke (RUO)

Diese Verbindung wird oft als “Nur für Forschungszwecke” (RUO) gekennzeichnet, was auf ihre primäre Verwendung in der wissenschaftlichen Forschung hinweist . Diese Bezeichnung bedeutet, dass sie nicht für die Verwendung in diagnostischen Verfahren bestimmt ist, und ihre Verwendung muss den Richtlinien für die Laborsicherheit entsprechen .

Wirkmechanismus

Target of Action

Bicyclo[3.2.0]hept-3-en-6-one is a chemical compound that primarily targets enzymes such as monooxygenases and hydrolases . These enzymes play a crucial role in various biochemical reactions, including the oxidation and hydrolysis of substrates.

Mode of Action

The compound interacts with its targets through a process known as enantioselective Baeyer-Villiger oxidation . This reaction involves the oxidation of the compound, resulting in the formation of a new compound with a different configuration. The process is enantioselective, meaning it favors the formation of one enantiomer over the other.

Biochemical Pathways

The primary biochemical pathway affected by Bicyclo[3.2.0]hept-3-en-6-one is the Baeyer-Villiger oxidation pathway . This pathway involves the oxidation of ketones to esters or lactones. The compound is also used in the synthesis of a series of chalcone derivatives by reacting with arylaldehydes .

Result of Action

The molecular and cellular effects of Bicyclo[3.2.0]hept-3-en-6-one’s action primarily involve changes in the configuration of molecules through oxidation reactions . These changes can lead to the formation of new compounds, such as chalcone derivatives, which have various applications in chemical and pharmaceutical industries .

Action Environment

The action, efficacy, and stability of Bicyclo[3.2.0]hept-3-en-6-one can be influenced by various environmental factors. For instance, the compound is known to be air sensitive , which means its reactivity and stability can be affected by exposure to air. Additionally, the compound’s action can be influenced by the presence of certain microorganisms, as it is used to analyze the extremophile enzymes in microorganisms isolated from a deep-water petroleum reservoir and at high temperatures .

Safety and Hazards

Zukünftige Richtungen

The future directions of “Bicyclo[3.2.0]hept-3-en-6-one” research are likely to focus on improving the practicality, versatility, and efficiency of its synthesis. This includes the development of a practical and efficient preparation of “Bicyclo[3.2.0]hept-2-en-6-ones” without photochemical steps . The potential utility of “Bicyclo[3.2.0]hept-2-en-6-ones” could be amplified by further reactions, such as the bismethylation of the carbon atom adjacent to the carbonyl group and the conversion into the corresponding unsaturated bicyclic lactones .

Eigenschaften

IUPAC Name |

bicyclo[3.2.0]hept-3-en-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1,3,5-6H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOYRBXLERDCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70513339 | |

| Record name | Bicyclo[3.2.0]hept-3-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54074-60-1 | |

| Record name | Bicyclo[3.2.0]hept-3-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70513339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[3.2.0]hept-3-en-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

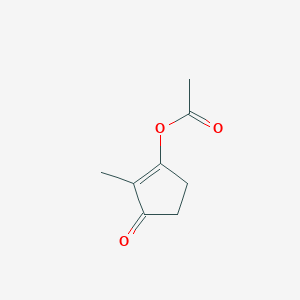

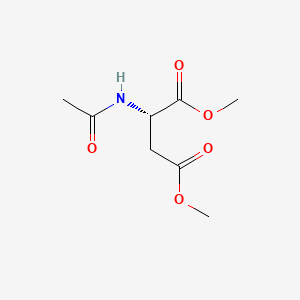

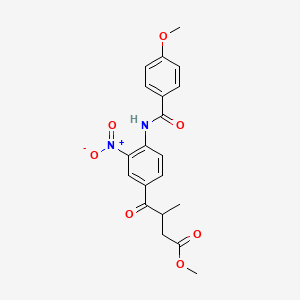

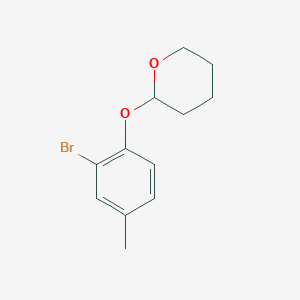

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic routes to bicyclo[3.2.0]hept-3-en-6-ones?

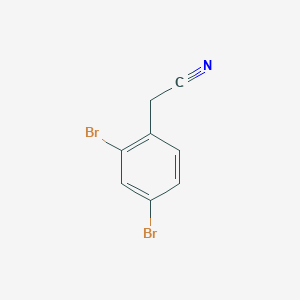

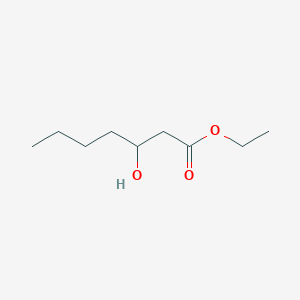

A1: A widely used approach involves the conversion of 3-hydroxy-6-heptenoic acids to bicyclo[3.2.0]hept-3-en-6-ones using acetic anhydride and potassium acetate. [, , , ] This method allows for the introduction of methyl substituents at various positions on the ring system. Another method utilizes a [2+2]-cycloaddition of an enantiopure amide, derived from an acid and a chiral oxazolidinone auxiliary, with in situ-generated keteniminium salts. []

Q2: Why is the stereochemistry of bicyclo[3.2.0]hept-3-en-6-ones significant?

A2: These compounds possess a chiral center at the bridgehead carbon (C6). The stereochemistry at this position significantly influences their reactivity and applications, particularly in asymmetric synthesis where they serve as valuable chiral building blocks for complex molecules like prostaglandins and natural products. [, , ]

Q3: Can you elaborate on the use of bicyclo[3.2.0]hept-3-en-6-ones in the synthesis of grandisol?

A3: Researchers have explored both enantiospecific and racemic approaches to grandisol utilizing bicyclo[3.2.0]heptan-endo-2-ol, a key intermediate derived from bicyclo[3.2.0]hept-3-en-6-one. [, ] While these methods provided valuable insights, limitations in scalability and practicality spurred the development of alternative strategies.

Q4: How do microorganisms contribute to the synthesis of enantiomerically pure bicyclo[3.2.0]hept-3-en-6-ols?

A4: Baker's yeast has been employed to reduce bicyclo[3.2.0]hept-3-en-6-ones, yielding a mixture of enantiomerically pure (6S)-endo- and (6S)-exo-alcohols. [] Additionally, Bacillus stearothermophilus can selectively oxidize racemic endo-alcohols, enabling the resolution of endo-enantiomers with high enantiomeric excesses. []

Q5: How can N-bromosuccinimide (NBS) be utilized in reactions involving bicyclo[3.2.0]hept-3-en-6-ones?

A5: NBS induces lactonization of bicyclo[3.2.0]hept-3-en-6-ones, leading to the formation of lactone derivatives. [, ] This reaction expands the synthetic utility of these compounds by providing access to a new class of bicyclic structures with potential biological activity.

Q6: What are the potential applications of bicyclo[3.2.0]heptane-2-endo,7-endo-diols derived from bicyclo[3.2.0]hept-3-en-6-ones?

A6: Bicyclo[3.2.0]hept-3-en-6-ones can be stereoselectively converted into their corresponding bicyclo[3.2.0]heptane-2-endo,7-endo-diols. [] These diols, with their chiral rigid backbone, hold promise as precursors for synthesizing chiral bidentate ligands, valuable tools in asymmetric catalysis. [, ]

Q7: What photochemical reactions have been investigated with bicyclo[3.2.0]hept-3-en-6-one derivatives?

A7: Studies have examined the photolysis of azoalkanes derived from bicyclo[3.2.0]hept-3-en-6-one. [] These reactions provided insights into the mechanisms of denitrogenation and rearrangement processes, highlighting the influence of spin states and electronic configurations on product formation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1601325.png)